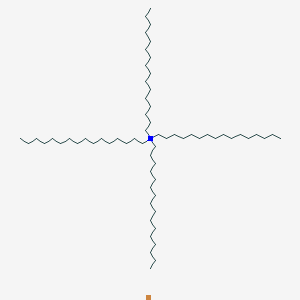

Tetrahexadecylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrahexadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIRNUUGKIFHKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H132BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477014 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139653-55-7 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tetrahexadecylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Tetrahexadecylammonium bromide (THDAB) is a quaternary ammonium salt distinguished by its substantial hydrophobic character, stemming from the four hexadecyl (C16) chains covalently bonded to a central nitrogen atom. This unique molecular architecture positions THDAB as a subject of interest in various scientific domains, including materials science and drug delivery, where its surfactant and phase-transfer properties can be leveraged. This technical guide provides a thorough exploration of the core physicochemical properties of this compound. While experimentally determined data for some properties of this specific long-chain quaternary ammonium salt are not extensively available in public literature, this guide synthesizes foundational knowledge, presents established analytical methodologies for characterization, and offers insights into the expected behavior based on homologous compounds. Our objective is to equip researchers and drug development professionals with the fundamental understanding and practical protocols necessary for the effective application and analysis of this compound.

Core Molecular and Physical Properties

A foundational understanding of any chemical entity begins with its fundamental molecular and physical characteristics. These properties are intrinsic to the compound and dictate its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₃₂BrN | [1] |

| Molecular Weight | 995.6 g/mol | [1] |

| CAS Number | 139653-55-7 | [1] |

| Appearance | White to off-white crystalline powder (Expected) | General knowledge of similar compounds |

Thermal Properties: Melting Point and Decomposition

The thermal behavior of this compound is critical for its handling, storage, and application in processes that may involve temperature variations. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed to elucidate these properties.

While a specific, experimentally verified melting point for this compound is not readily found in the cited literature, it is expected to be a solid at room temperature. For context, shorter-chain tetraalkylammonium bromides such as tetradodecylammonium bromide exhibit melting points in the range of 86-89°C. It is anticipated that the longer hexadecyl chains of THDAB would result in a higher melting point due to increased van der Waals forces.

The thermal decomposition of quaternary ammonium salts is a complex process. Upon heating, these compounds can undergo various reactions, including Hofmann elimination.

Experimental Protocol for Thermal Analysis

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Part 1: Determination of Melting Point by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the expected melting point.

-

-

Data Analysis: The resulting thermogram will plot heat flow versus temperature. The melting point is identified as the onset or peak of the endothermic transition.

Part 2: Evaluation of Thermal Stability by TGA

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA crucible (e.g., ceramic or platinum).

-

Instrument Setup: Tare the balance within the TGA instrument.

-

Experimental Conditions:

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Caption: Workflow for the thermal analysis of this compound.

Solubility Profile

The solubility of a surfactant is a critical parameter that influences its applications. Due to its structure, with four long alkyl chains, this compound is expected to have very low solubility in water and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

For each selected solvent (e.g., water, ethanol, chloroform), add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Quantify the concentration of the dissolved this compound in the supernatant. This can be achieved through various analytical techniques such as gravimetric analysis (after solvent evaporation), or a suitable spectroscopic or chromatographic method.

-

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Surface Activity and Micellization

As an amphiphilic molecule, this compound is expected to exhibit surface-active properties and form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key indicator of a surfactant's efficiency.

Experimental Protocol for CMC Determination

Objective: To determine the Critical Micelle Concentration (CMC) of this compound.

Methodology 1: Surface Tensiometry

The principle behind this method is that below the CMC, the addition of surfactant monomers to the bulk phase leads to their adsorption at the air-water interface, causing a decrease in surface tension. Above the CMC, additional surfactant molecules preferentially form micelles in the bulk, and the surface tension remains relatively constant.

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension begins to plateau.

Methodology 2: Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counterions, leads to a change in the slope of the conductivity versus concentration plot.

-

Solution Preparation: Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Caption: Experimental workflows for determining the Critical Micelle Concentration (CMC).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the different methylene groups of the hexadecyl chains and the methyl groups attached to the nitrogen. The ¹³C NMR will provide information on the carbon skeleton. PubChem indicates the availability of NMR spectra for a substance with this CAS number from a commercial supplier.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the long alkyl chains.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation.

Applications in Drug Development and Research

The unique physicochemical properties of this compound suggest its potential utility in several areas of drug development and scientific research:

-

Phase Transfer Catalysis: Its amphiphilic nature makes it a potential phase transfer catalyst, facilitating reactions between reactants in immiscible phases.

-

Nanoparticle Formulation: As a cationic surfactant, it can be used to stabilize and functionalize nanoparticles for drug delivery applications.

-

Solubilizing Agent: For poorly water-soluble drugs, its micelle-forming ability could be explored for enhancing solubility and bioavailability.

Conclusion

This compound is a quaternary ammonium salt with a pronounced hydrophobic character due to its four long alkyl chains. While specific experimental data for some of its key physicochemical properties, such as melting point and CMC, are not widely published, this guide provides a comprehensive framework for their determination through established analytical techniques. The provided protocols for thermal analysis, solubility determination, and CMC measurement offer a practical roadmap for researchers. A thorough understanding of these properties is paramount for the successful application of this compound in drug development and other advanced scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahexadecylammonium Bromide

Introduction: The Significance of Tetrahexadecylammonium Bromide in Modern Research

This compound (THDAB) is a quaternary ammonium salt distinguished by the presence of four hexadecyl (C16) alkyl chains covalently bonded to a central nitrogen atom, resulting in a cationic species with a bromide counter-ion. This unique molecular architecture, featuring a substantial hydrophobic component, imparts significant surface-active properties, making it a valuable compound in a multitude of scientific and industrial applications. In the realm of drug development, THDAB and its long-chain counterparts are explored as components of drug delivery systems, owing to their ability to self-assemble into micelles and vesicles, which can encapsulate and solubilize poorly water-soluble drug molecules. Furthermore, their cationic nature facilitates interaction with biological membranes, a property leveraged in the design of antimicrobial agents and transfection reagents. Researchers and scientists across various disciplines utilize THDAB as a phase-transfer catalyst, an ionic liquid component, and a template for the synthesis of mesoporous materials. A thorough understanding of its synthesis and a rigorous characterization are paramount to ensure the reproducibility and validity of experimental outcomes. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and analytical techniques.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the Menshutkin reaction , a classic and efficient method for the N-alkylation of tertiary amines.[1] This SN2 reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide, leading to the formation of a quaternary ammonium salt.[1] In the case of THDAB, the synthesis can be approached in a two-step process starting from a primary amine or a single step from a tertiary amine. For the purpose of this guide, we will focus on the more direct route, which is the reaction between trihexadecylamine and 1-bromohexadecane.

The causality behind the choice of reactants and conditions is critical for a successful synthesis. Trihexadecylamine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of 1-bromohexadecane. The bromide ion is a good leaving group, facilitating the SN2 reaction. The choice of solvent is also crucial; a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is often preferred to solvate the forming ionic product and facilitate the reaction, which can be slow in nonpolar solvents.[1] Elevated temperatures are typically required to overcome the activation energy of the reaction, especially when dealing with sterically hindered long-chain alkyl groups.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Trihexadecylamine

-

1-Bromohexadecane

-

Anhydrous Acetonitrile (or DMF)

-

Diethyl ether (or Acetone)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trihexadecylamine (1 equivalent) in anhydrous acetonitrile (sufficient volume to ensure dissolution at reflux temperature).

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromohexadecane (1.05-1.1 equivalents). The slight excess of the alkylating agent helps to ensure complete conversion of the tertiary amine.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. The reaction is typically allowed to proceed for 24-48 hours.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, may precipitate out of the acetonitrile upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization.[2] A suitable solvent system for recrystallization is typically a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as acetone or a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to remove any residual solvent.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Visualizing the Characterization Workflow

Caption: Analytical workflow for the characterization of THDAB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of THDAB.

-

¹H NMR Spectroscopy: The proton NMR spectrum of THDAB is expected to show signals corresponding to the different types of protons in the hexadecyl chains. The protons on the methylene groups adjacent to the positively charged nitrogen atom (α-protons) will be the most deshielded and appear furthest downfield, typically as a triplet. The protons of the terminal methyl groups will be the most shielded and appear furthest upfield, also as a triplet. The numerous methylene groups in the middle of the alkyl chains will overlap to form a broad multiplet in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Similar to the ¹H NMR, the carbon atoms directly attached to the nitrogen (α-carbons) will be the most deshielded. The terminal methyl carbons will be the most shielded. The remaining methylene carbons of the alkyl chains will appear as a series of closely spaced signals in the aliphatic region.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.2 - 3.4 | Triplet | -N⁺-CH₂ -CH₂- |

| ¹H | ~1.6 - 1.8 | Multiplet | -N⁺-CH₂-CH₂ - |

| ¹H | ~1.2 - 1.4 | Broad Multiplet | -(CH₂ )₁₃- |

| ¹H | ~0.8 - 0.9 | Triplet | -CH₃ |

| ¹³C | ~58 - 60 | - | -N⁺-CH₂ - |

| ¹³C | ~31 - 33 | - | -(CH₂ )n- |

| ¹³C | ~29 - 30 | - | -(CH₂ )n- |

| ¹³C | ~26 - 27 | - | -N⁺-CH₂-CH₂ - |

| ¹³C | ~22 - 23 | - | -CH₂ -CH₃ |

| ¹³C | ~14 | - | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of THDAB will be dominated by absorptions corresponding to the C-H bonds of the long alkyl chains.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2955 - 2915 | Asymmetric C-H stretch | -CH₂- |

| 2875 - 2845 | Symmetric C-H stretch | -CH₃ and -CH₂- |

| 1480 - 1460 | C-H bend (scissoring) | -CH₂- |

| ~1470 | Asymmetric C-H bend | -CH₃ |

| ~1380 | Symmetric C-H bend | -CH₃ |

| 1000 - 900 | C-N stretch | Quaternary ammonium |

The presence of strong C-H stretching and bending vibrations confirms the long aliphatic nature of the compound.[3] The C-N stretching vibration, characteristic of the quaternary ammonium group, may be observed in the fingerprint region, although it can sometimes be weak or coupled with other vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. For THDAB, a soft ionization technique such as Electrospray Ionization (ESI) is preferred to observe the intact cation.

The expected mass spectrum will show a prominent peak corresponding to the tetrahexadecylammonium cation [C₆₄H₁₃₂N]⁺. The isotopic pattern of bromine will not be observed in the cation. The molecular ion of the entire salt (including the bromide) is not typically observed.

Expected Fragmentation Pattern:

Under higher energy conditions (e.g., collision-induced dissociation), fragmentation of the tetrahexadecylammonium cation can occur. Common fragmentation pathways for long-chain quaternary ammonium ions include the loss of alkyl chains as neutral alkenes (Hoffmann elimination) or as alkyl radicals. A characteristic fragmentation pattern would involve the sequential loss of hexadecene (C₁₆H₃₂) units.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 915.0 | [C₆₄H₁₃₂N]⁺ | Intact Cation (Monoisotopic Mass) |

| Varies | [M - C₁₆H₃₂]⁺, [M - 2(C₁₆H₃₂)]⁺, etc. | Fragments from loss of hexadecene |

| Varies | [C₁₆H₃₄N(C₁₆H₃₃)]⁺, etc. | Fragments from loss of alkyl radicals |

The presence of the correct molecular ion peak for the cation is the primary confirmation of the successful synthesis of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The Menshutkin reaction remains the most reliable method for its synthesis, and a detailed protocol has been outlined to ensure a high yield of the purified product. The subsequent characterization using a suite of analytical techniques—NMR, FTIR, and Mass Spectrometry—provides a self-validating system to confirm the identity and purity of the synthesized compound. For researchers, scientists, and drug development professionals, a thorough understanding and application of these methodologies are indispensable for advancing their research and ensuring the integrity of their findings.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... Retrieved from [Link]

- Ansari, S., & Sajadi, S. M. (2020). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 5(15), 8649–8658.

-

Wikipedia. (2023). Menshutkin reaction. Retrieved from [Link]

- Heinze, T., & Liebert, T. (2012). Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches.

- Google Patents. (n.d.). Method of purifying quaternary alkylammonium salt.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2022). Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Retrieved from [Link]

-

Ottokemi. (n.d.). Tetra decyl ammonium bromide, GR for HPLC 99%. Retrieved from [Link]

-

Eindhoven University of Technology. (n.d.). MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Retrieved from [Link]

-

NASA Technical Reports Server. (2010). Total Synthesis of Ionic Liquid Systems for Dissolution of Lunar Simulant Robert J. Sharpe. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (2018). Synthesis, Structure, Surface and Antimicrobial Properties of New Oligomeric Quaternary Ammonium Salts with Aromatic Spacers. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. Retrieved from [Link]

-

ChemRxiv. (2023). Switchable quaternary ammonium transformation leading to salinity- tolerance-conferring plant biostimulants. Retrieved from [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

PubMed. (2003). [Synthesis, characterization and properties of N,N-dimethylferrocenylmethylhexadecylammonium bromide]. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

CiteAb. (n.d.). (H108985) Hexadecyl trimethyl ammonium bromide. Retrieved from [Link]

-

PubMed. (2020). Effect of Purification Methods on the Physicochemical and Thermodynamic Properties and Crystallization Kinetics of Medium-Chain, Medium-Long-Chain, and Long-Chain Diacylglycerols. Retrieved from [Link]

-

Wikipedia. (2023). Gold. Retrieved from [Link]

- Google Patents. (n.d.). Purification of long chain fatty acids.

Sources

Tetrahexadecylammonium bromide molecular structure and formula

An In-Depth Technical Guide to Tetrahexadecylammonium Bromide: Molecular Structure, Properties, and Advanced Applications

Abstract

This compound (THDAB) is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to four hexadecyl chains, with a bromide counterion. Its molecular formula is C₆₄H₁₃₂BrN.[1] This large, symmetric, and amphiphilic structure imparts unique physicochemical properties, positioning it as a molecule of significant interest in materials science and pharmaceutical development. While detailed experimental data for THDAB is less prevalent in public literature compared to its shorter-chain analogues, this guide synthesizes its known properties and elucidates its potential applications by drawing parallels with well-characterized related compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing foundational knowledge, outlining key experimental methodologies, and exploring the rationale behind its use in advanced applications such as drug delivery and nanotechnology.

Core Molecular and Physicochemical Properties

This compound is a cationic surfactant, a class of molecules that can reduce surface tension and form micellar aggregates in solution. The defining feature of THDAB is its structure: a positively charged quaternary ammonium headgroup and four long C₁₆ alkyl chains, which form a bulky, hydrophobic tail. This high degree of hydrophobicity suggests very low water solubility and a strong tendency to self-assemble or adsorb at interfaces.

Chemical Identity and Computed Properties

A summary of the core identifiers and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | tetrahexadecylazanium;bromide | PubChem[1] |

| CAS Number | 139653-55-7 | PubChem[1] |

| Molecular Formula | C₆₄H₁₃₂BrN | PubChem[1] |

| Molecular Weight | 995.6 g/mol | PubChem[1] |

| Monoisotopic Mass | 993.95432 Da | PubChem[1] |

Synthesis and Spectroscopic Characterization

A robust understanding of a compound's synthesis and its analytical characterization is paramount for its effective application and for ensuring experimental reproducibility.

Synthesis Pathway: The Menshutkin Reaction

The most common and industrially scalable method for synthesizing tetraalkylammonium halides is the Menshutkin reaction. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a tertiary amine. For THDAB, this would involve the reaction of trihexadecylamine with 1-bromohexadecane. The central nitrogen atom of the amine attacks the electrophilic carbon of the 1-bromohexadecane, displacing the bromide ion and forming the quaternary ammonium salt.

Caption: General synthesis pathway for THDAB via the Menshutkin reaction.

Experimental Causality: The choice of a polar aprotic solvent (e.g., acetonitrile or DMF) is crucial as it can dissolve the amine starting material without solvating the bromide nucleophile excessively, thereby accelerating the Sₙ2 reaction. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. Purification is often achieved by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to remove unreacted starting materials.

Spectroscopic Characterization Workflow

Confirming the identity and purity of synthesized THDAB requires a multi-faceted analytical approach. The workflow below illustrates a standard characterization cascade.

Caption: Standard workflow for the spectroscopic analysis of THDAB.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra for THDAB are not publicly cataloged, the expected signals can be predicted based on its structure and data from analogues like tetrahexylammonium bromide.

-

¹H NMR: The spectrum would be dominated by signals from the four equivalent hexadecyl chains. The protons alpha to the nitrogen (–N⁺–CH₂ –) would be the most deshielded, appearing furthest downfield (around 3.2-3.4 ppm) due to the electron-withdrawing effect of the positive charge. The bulk of the methylene protons (–(CH₂)₁₄–) would form a broad multiplet around 1.2-1.4 ppm, and the terminal methyl protons (–CH₃) would appear as a triplet around 0.9 ppm.

-

¹³C NMR: Similarly, the alpha carbon (–N⁺–C H₂–) would be the most deshielded signal (typically 58-60 ppm). The other carbon signals of the alkyl chain would appear in the upfield region (14-32 ppm), with the terminal methyl carbon being the most shielded.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is used to confirm the presence of key functional groups. For THDAB, the spectrum would be characterized by:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955-2915 cm⁻¹ | Asymmetric & Symmetric Stretch | C-H (in CH₂ and CH₃) |

| 2850-2840 cm⁻¹ | Symmetric Stretch | C-H (in CH₂) |

| 1470-1460 cm⁻¹ | Bending (Scissoring) | C-H (in CH₂) |

| ~1380 cm⁻¹ | Bending (Umbrella) | C-H (in CH₃) |

2.2.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion peak would correspond to the tetrahexadecylammonium cation [(C₁₆H₃₃)₄N]⁺, with an m/z value of approximately 914.96 Da.

Advanced Applications in Research and Drug Development

The unique amphiphilic nature of THDAB makes it a candidate for several advanced applications where interfacial activity and charge are critical.

Surfactant Properties and Critical Micelle Concentration (CMC)

Like other cationic surfactants, THDAB is expected to form micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). The extremely long alkyl chains suggest that the CMC for THDAB in aqueous media would be exceptionally low. The CMC is a critical parameter in drug formulation as micelle formation allows for the solubilization of poorly water-soluble drugs within the hydrophobic core of the micelle, enhancing bioavailability.

Protocol: CMC Determination via Conductometry This protocol, validated for surfactants like hexadecyltrimethylammonium bromide (CTAB), is a reliable method for determining the CMC.[2][3]

-

Preparation: Prepare a series of aqueous solutions of THDAB with increasing concentrations.

-

Measurement: Measure the specific conductivity of each solution at a constant temperature.

-

Analysis: Plot the specific conductivity versus the surfactant concentration.

-

Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. The change in slope occurs because, above the CMC, the newly added surfactant molecules form micelles, which are less mobile than free ions, leading to a smaller increase in conductivity.

Caption: Micelle formation above the CMC enables solubilization of hydrophobic drugs.

Potential Role in Lipid Nanoparticle (LNP) Formulations

Cationic lipids are essential components of LNPs used for the delivery of nucleic acid-based therapeutics (e.g., mRNA, siRNA).[4][5][6] They serve two primary functions:

-

Encapsulation: The positive charge of the lipid electrostatically complexes with the negatively charged phosphate backbone of the nucleic acid, facilitating encapsulation.

-

Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the cationic lipid can interact with the anionic lipids of the endosomal membrane, disrupting it and releasing the therapeutic payload into the cytoplasm.

While patents often list a wide range of potential cationic lipids, the bulky hydrophobic nature of THDAB could offer unique packing properties within a lipid bilayer, potentially influencing LNP stability and fusogenicity. Its symmetric structure distinguishes it from the more common cationic lipids that possess a single headgroup and two tails.

Application in Ion-Selective Electrodes (ISEs)

The synonym "Selectophore™" strongly implies the use of THDAB in the fabrication of ion-selective electrodes.[1] In this application, a lipophilic salt like THDAB is incorporated into a PVC membrane. This salt acts as an "ion-exchanger" or "ionophore." For an anion-selective electrode, the quaternary ammonium cation remains trapped in the hydrophobic membrane, while the bromide anion is mobile. When the electrode is placed in a sample solution, the membrane can exchange its bromide ions for other anions present in the sample. This ion-exchange process at the membrane-sample interface generates a potential difference that is proportional to the activity of the target anion in the sample, which can be measured potentiometrically. The selectivity of the electrode for different anions is dictated by the relative affinity of those anions for the quaternary ammonium sites within the membrane. Studies on tetradodecylammonium bromide in nitrate-selective electrodes have demonstrated the viability of this mechanism.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area or fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a symmetric, highly lipophilic quaternary ammonium salt whose structure dictates its potential utility. While it remains a specialized research chemical, its fundamental properties align it with critical applications in modern science. Based on the behavior of its well-studied analogues, THDAB holds significant promise as a surfactant for solubilizing highly insoluble compounds, a cationic lipid component for non-viral drug delivery systems like LNPs, and as an active component in electrochemical sensors. Further empirical research to determine key parameters such as its CMC, cytotoxicity, and efficacy in formulations is necessary to fully realize its potential in the fields of drug development and materials science.

References

-

ResearchGate. Accessed January 14, 2026.

-

PubChem, National Institutes of Health. Accessed January 14, 2026.

-

ResearchGate. Accessed January 14, 2026.

-

International Journal of Creative Research Thoughts (IJCRT). Accessed January 14, 2026.

-

BenchChem. Accessed January 14, 2026.

-

National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed January 14, 2026.

-

Agilent Technologies. Accessed January 14, 2026.

-

ResearchGate. Accessed January 14, 2026.

-

Wikipedia. Accessed January 14, 2026.

-

BenchChem. Accessed January 14, 2026.

-

National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed January 14, 2026.

-

PubMed, National Center for Biotechnology Information. Accessed January 14, 2026.

-

MedChemExpress. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

Sigma-Aldrich. Accessed January 14, 2026.

-

PubMed, National Center for Biotechnology Information. Accessed January 14, 2026.

-

Journal of the Serbian Chemical Society. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

MDPI. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

PubChem, National Institutes of Health. Accessed January 14, 2026.

-

Santa Cruz Biotechnology. Accessed January 14, 2026.

-

Sigma-Aldrich. Accessed January 14, 2026.

-

ResearchGate. Accessed January 14, 2026.

-

Semantic Scholar. Accessed January 14, 2026.

-

Biointerface Research in Applied Chemistry. Accessed January 14, 2026.

-

Metrohm. Accessed January 14, 2026.

-

Middle East Technical University. Accessed January 14, 2026.

-

Royal Society of Chemistry. Accessed January 14, 2026.

-

NT Sensors. Accessed January 14, 2026.

-

Oriental Journal of Chemistry. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

-

Google Patents. Accessed January 14, 2026.

Sources

- 1. This compound | C64H132BrN | CID 12073128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ache.org.rs [ache.org.rs]

- 4. Recent patents in polymer–lipid hybrid nanoparticles technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160376224A1 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents [patents.google.com]

- 6. WO2024057237A1 - Lipid nanoparticles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Solubility of Tetrahexadecylammonium Bromide in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetrahexadecylammonium bromide (THDAB), a quaternary ammonium salt with significant applications in materials science and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility in organic solvents. It offers a theoretical framework for predicting solubility behavior based on solvent properties and the unique amphiphilic nature of THDAB. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of THDAB in various organic solvents, thereby enabling the optimization of experimental conditions and the development of robust applications.

Introduction: The Significance of this compound and Its Solubility

This compound (THDAB) is a quaternary ammonium salt distinguished by its molecular structure, which features a central nitrogen atom bonded to four hexadecyl (C16) alkyl chains, with a bromide counterion.[1] This architecture imparts a significant hydrophobic character, making it a valuable compound in a range of applications, including as a phase transfer catalyst, a surfactant, and a templating agent in the synthesis of nanomaterials. The efficacy of THDAB in these roles is intrinsically linked to its solubility in organic solvents.

For researchers, scientists, and drug development professionals, a thorough understanding of THDAB's solubility is paramount for:

-

Reaction Optimization: Ensuring that THDAB is sufficiently soluble in the reaction medium to effectively participate in chemical transformations.

-

Formulation Development: Creating stable solutions and dispersions for various applications.

-

Purification Processes: Selecting appropriate solvents for extraction and crystallization.

-

Predictive Modeling: Developing models to forecast the behavior of THDAB in different solvent systems.

This guide will delve into the theoretical underpinnings of THDAB solubility, provide comparative data for related compounds, and equip the reader with a robust methodology for empirical solubility determination.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: solutes tend to dissolve in solvents with similar polarity.

2.1. The Amphiphilic Nature of this compound

THDAB is an amphiphilic molecule, possessing both a hydrophilic (ionic) head and a hydrophobic (lipophilic) tail.

-

Hydrophilic Head: The positively charged quaternary ammonium group and the bromide anion constitute the ionic, polar head. This part of the molecule interacts favorably with polar solvents through ion-dipole and dipole-dipole interactions.

-

Hydrophobic Tails: The four long hexadecyl chains are nonpolar and interact primarily through van der Waals forces. These chains favor interactions with nonpolar solvent molecules.

The overall solubility of THDAB in a particular organic solvent is a balance between the solvation of its ionic head and its long alkyl chains.

2.2. Influence of Solvent Properties

Several key solvent properties dictate their ability to dissolve THDAB:

-

Polarity: Solvents are broadly classified as polar or nonpolar.

-

Polar Solvents: These can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds) solvents. Polar aprotic solvents like acetone and acetonitrile can solvate the quaternary ammonium cation, while polar protic solvents like alcohols can solvate both the cation and the bromide anion through hydrogen bonding.[2]

-

Nonpolar Solvents: Solvents such as toluene and hexane primarily interact with the long alkyl chains of THDAB through London dispersion forces.

-

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with higher dielectric constants are more effective at solvating and stabilizing the tetrahexadecylammonium cation and the bromide anion, thus promoting dissolution.[3]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

2.3. Effect of Alkyl Chain Length

Comparing THDAB to other tetraalkylammonium bromides reveals a clear trend. As the length of the alkyl chains increases (e.g., from tetrabutylammonium bromide to this compound), the hydrophobic character of the molecule becomes more dominant. Consequently, solubility in polar solvents like water decreases, while solubility in nonpolar organic solvents is expected to increase.[4]

Quantitative Solubility Data: A Comparative Approach

| Compound | Solvent | Solubility ( g/100 g solvent at 25°C unless noted) | Reference |

| Tetramethylammonium bromide | Methanol | 4.32 | [5] |

| Tetramethylammonium bromide | 1-Butanol | 0.062 | [5] |

| Tetramethylammonium bromide | Acetonitrile | 0.22 | [5] |

| Tetramethylammonium bromide | Chloroform | 0.0057 | [5] |

| Tetrabutylammonium bromide | Water | 60 g/L (at 20°C) | [6] |

| Tetrabutylammonium bromide | Dichloromethane | Soluble | [6] |

| Tetrabutylammonium bromide | Ethanol | Soluble | [6] |

| Tetrabutylammonium bromide | Toluene | Slightly soluble | [6] |

| Tetrahexylammonium bromide | DMSO | ≥ 100 mg/mL | [7] |

| Tetraheptylammonium bromide | DMSO | ≥ 100 mg/mL | [8] |

Interpretation of Comparative Data:

-

The data for tetramethylammonium bromide illustrates the preference for more polar organic solvents.

-

Tetrabutylammonium bromide shows good solubility in polar solvents like water and ethanol, with reduced solubility in the less polar toluene.

-

The high solubility of tetrahexylammonium and tetraheptylammonium bromides in the highly polar aprotic solvent DMSO suggests that this class of solvents is effective at solvating large quaternary ammonium cations.

Based on these trends, it is anticipated that This compound will exhibit limited solubility in highly polar protic solvents like water and methanol, and significantly greater solubility in nonpolar aprotic solvents like chloroform, dichloromethane, and toluene, as well as in polar aprotic solvents like DMSO.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following detailed protocol provides a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique, followed by gravimetric analysis.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Syringes and syringe filters (PTFE, 0.2 µm pore size)

-

Oven (for drying)

-

Desiccator

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of THDAB.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the exact mass of the empty vial.

-

Add a known mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. The filtration step removes any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the THDAB. The temperature should be well below the melting point of THDAB (typically 97-100°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried THDAB residue.

-

4.4. Calculation of Solubility

The solubility can be expressed in various units. A common unit is grams of solute per 100 grams of solvent.

-

Mass of solvent in the sample:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried THDAB)

-

-

Mass of dissolved THDAB:

-

Mass of THDAB = (Mass of dish + dried THDAB) - (Mass of empty dish)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass of THDAB / Mass of solvent) x 100

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical understanding of its amphiphilic nature and the principles of intermolecular forces allows for reasoned predictions of its solubility behavior. It is anticipated to be more soluble in nonpolar and polar aprotic solvents due to its long hydrophobic alkyl chains. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By empowering researchers with this methodology, this guide facilitates the informed selection of solvents and the optimization of processes involving this versatile quaternary ammonium salt.

References

-

PubChem. (n.d.). Ammonium Bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Clever, H. L., & Young, C. L. (Eds.). (1987).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ferreira, A. M., Rebelo, L. P. N., & Marrucho, I. M. (2022). Insights into the Chloride versus Bromide Effect on the Formation of Urea-Quaternary Ammonium Eutectic Solvents. Industrial & Engineering Chemistry Research, 61(32), 11867–11876.

- Bedwell, M. E. (1943). The solubility of ammonium bromide in alcoholic solvents. Transactions of the Faraday Society, 39, 205–206.

-

Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

-

University of California, Berkeley. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. This compound | C64H132BrN | CID 12073128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium Bromide | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tetramethylammonium bromide [chemister.ru]

- 6. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahexadecylammonium Bromide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexadecylammonium bromide (THAB) is a quaternary ammonium salt with significant applications in various scientific and industrial domains, including as a phase-transfer catalyst, surfactant, and in the formulation of nanomaterials. A thorough understanding of its thermal stability and decomposition pathways is paramount for its effective and safe utilization, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive analysis of the thermal behavior of THAB, drawing upon established principles of quaternary ammonium salt chemistry and data from analogous long-chain tetraalkylammonium bromides. We will delve into the key decomposition mechanisms, present detailed protocols for thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the expected decomposition products. This guide is intended to be a vital resource for researchers and professionals, enabling them to make informed decisions in the application and handling of THAB.

Introduction to this compound (THAB)

This compound, a symmetrical quaternary ammonium salt, possesses a central nitrogen atom covalently bonded to four hexadecyl (C16) alkyl chains, with a bromide anion providing charge neutrality. Its molecular structure, characterized by long hydrophobic alkyl chains and a cationic head group, imparts amphiphilic properties, making it an effective surfactant.

The utility of THAB in diverse applications hinges on its thermal behavior. In many synthetic processes, reactions are conducted at elevated temperatures to enhance reaction kinetics. Therefore, a comprehensive knowledge of the temperature at which THAB begins to degrade and the nature of its decomposition products is crucial for process optimization, ensuring product purity, and maintaining safe operating conditions.

Physicochemical and Thermal Properties

A foundational understanding of the key physical and thermal parameters of THAB is essential before delving into its decomposition. While specific experimental data for the decomposition of THAB is not extensively available in peer-reviewed literature, we can infer its properties based on data from closely related long-chain quaternary ammonium salts.

| Property | Value | Source(s) |

| Molecular Formula | C₆₄H₁₃₂BrN | [1] |

| Molecular Weight | 995.6 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid at room temperature. | General Knowledge |

| Melting Point (°C) | Estimated to be in the range of 80-100 °C, based on similar compounds. | Inferred |

| Decomposition Onset (°C) | Estimated to be in the range of 200-250 °C.[2] | [2][3] |

Note: The melting point and decomposition temperature are influenced by factors such as purity, heating rate, and the surrounding atmosphere.

Mechanisms of Thermal Decomposition

The thermal degradation of quaternary ammonium salts, including THAB, primarily proceeds through two well-established competitive pathways: the Hofmann elimination and the nucleophilic substitution (SN2) reaction. The prevailing mechanism is influenced by factors such as the structure of the alkyl groups, the nature of the counter-ion, and the reaction conditions.

Hofmann Elimination (E2 Pathway)

The Hofmann elimination is a β-elimination reaction that occurs when a quaternary ammonium salt with at least one β-hydrogen is heated, typically in the presence of a base. In the context of thermal decomposition, the bromide anion can act as a base. The reaction proceeds via an E2 mechanism, leading to the formation of an alkene, a tertiary amine, and hydrogen bromide.

For THAB, the Hofmann elimination would involve the abstraction of a proton from the second carbon of one of the hexadecyl chains by the bromide ion, leading to the formation of 1-hexadecene, trihexadecylamine, and hydrogen bromide.

Causality Behind the Pathway: The steric bulk of the four long alkyl chains around the nitrogen atom can make direct nucleophilic attack on the α-carbon (SN2 pathway) more difficult, thus favoring the E2 pathway where the less sterically hindered β-proton is abstracted.

Nucleophilic Substitution (SN2 Pathway)

In the SN2 pathway, the bromide anion acts as a nucleophile and attacks one of the α-carbon atoms of the hexadecyl chains. This results in the displacement of the trihexadecylamine leaving group, forming 1-bromohexadecane and trihexadecylamine.

Causality Behind the Pathway: This pathway becomes more significant under neutral or acidic conditions and when the α-carbons are less sterically hindered. Although the four hexadecyl chains present considerable steric hindrance, this pathway can still occur, especially at higher temperatures where increased kinetic energy can overcome the steric barrier.

Diagram of Decomposition Pathways

Caption: Competing thermal decomposition pathways of this compound.

Analytical Techniques for Thermal Characterization

To experimentally determine the thermal stability and decomposition profile of THAB, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. For the identification of decomposition products, coupling these techniques with mass spectrometry (MS) or using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is highly effective.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for the thermal analysis of THAB. These protocols are designed to be self-validating by including calibration and system suitability checks.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Use certified reference materials for temperature calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of THAB into a clean, tared TGA pan (e.g., alumina or platinum). Ensure an even distribution of the sample at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Seal the furnace and purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Initiate a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

-

-

Data Analysis:

-

Plot the percentage of mass remaining versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss (Tpeak).

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of THAB into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Initiate a linear heating ramp of 10 °C/min up to a final temperature of 300 °C.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify the endothermic peak corresponding to the melting of THAB and determine the melting point (Tm) from the onset or peak of this transition.

-

Observe any exothermic or endothermic events following the melting, which may correspond to decomposition.

-

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to Tetrahexadecylammonium Bromide: A Quaternary Ammonium Salt for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrahexadecylammonium bromide (THDAB), a quaternary ammonium salt with significant potential across various scientific and industrial domains. Drawing upon established principles of surface chemistry and catalysis, this document will delve into the core properties, synthesis, and multifaceted applications of THDAB, offering field-proven insights for its practical implementation. While direct literature on THDAB is emerging, this guide synthesizes data from closely related long-chain quaternary ammonium compounds to provide a robust framework for its utilization.

Core Characteristics of this compound

This compound is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure consists of a central nitrogen atom covalently bonded to four hexadecyl (C16) alkyl chains, with a bromide anion providing the counterion. This amphiphilic nature, characterized by a large, nonpolar hydrophobic tail and a positively charged hydrophilic headgroup, is the primary driver of its functionality.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C64H132BrN | [1] |

| Molecular Weight | 995.6 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs |

| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from analogs[2] |

The long hexadecyl chains contribute to a highly lipophilic character, making THDAB particularly effective in nonpolar environments and at organic-aqueous interfaces.

Synthesis of this compound

The synthesis of THDAB typically follows a standard quaternization reaction, a cornerstone of amine chemistry. The most common method is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

Generalized Synthesis Workflow:

Sources

An In-depth Technical Guide on the Antimicrobial and Cytotoxic Effects of Tetrahexadecylammonium Bromide

<

Abstract

Tetrahexadecylammonium bromide (THDAB) is a quaternary ammonium compound (QAC) characterized by a central positively charged nitrogen atom bonded to four hexadecyl alkyl chains. This unique molecular architecture confers potent surfactant properties and significant biological activities. This technical guide provides an in-depth analysis of the antimicrobial and cytotoxic effects of THDAB, grounded in current scientific understanding. We will explore the mechanistic underpinnings of its bioactivity, focusing on its interaction with cellular membranes. Furthermore, this guide furnishes detailed, field-proven protocols for the quantitative assessment of these effects, intended for researchers, scientists, and drug development professionals. By synthesizing mechanistic insights with practical experimental workflows, this document serves as a comprehensive resource for the scientific community engaged in the study and application of QACs.

Introduction to this compound (THDAB)

Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants extensively utilized for their disinfectant and antiseptic properties.[1] Their structure, featuring a permanently charged nitrogen cation, is pivotal to their biological function.[2] THDAB, with its four long hexadecyl (C16) chains, represents a sterically hindered and highly lipophilic member of this class.

Chemical Properties and Synthesis

THDAB is synthesized via the quaternization of a tertiary amine, a process known as the Menshutkin reaction.[1] The presence of four long alkyl chains results in a molecule with a high molecular weight and pronounced lipophilicity, which dictates its interaction with biological membranes. The permanent positive charge, independent of pH, ensures strong electrostatic interactions with negatively charged cell surfaces.[1]

General Mechanism of Action of Quaternary Ammonium Compounds

The primary mode of action for most QACs is the disruption of cellular membranes.[1][3] This process is generally understood to occur in a multi-step fashion:

-

Adsorption and Electrostatic Interaction: The positively charged QAC molecule is attracted to and adsorbs onto the negatively charged surface of microbial or mammalian cells.[4][5]

-

Hydrophobic Tail Penetration: The long alkyl chains penetrate the hydrophobic core of the lipid bilayer.[3][4]

-

Membrane Disorganization: This penetration leads to a loss of membrane integrity, increased fluidity, and the formation of pores or micelles within the membrane.[3][5]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, ultimately leading to cell death.[3][6]

The length of the alkyl chains is a critical determinant of a QAC's biocidal activity. Generally, QACs with chain lengths between C12 to C16 exhibit the highest antimicrobial efficacy.[3][6]

Antimicrobial Effects of THDAB

While specific data on THDAB is less common than for single-chain QACs like Cetyltrimethylammonium Bromide (CTAB), the principles of QAC action apply. The antimicrobial activity of related long-chain QACs has been shown to be significant against a wide spectrum of microorganisms.

Mechanism of Antimicrobial Action

The antimicrobial action of THDAB is primarily attributed to its ability to act as a membranolytic agent.[2] The large, bulky structure of THDAB likely enhances its ability to disrupt the ordered structure of the phospholipid bilayer in bacteria.

-

Gram-Positive Bacteria: These bacteria, lacking an outer membrane, are particularly susceptible to QACs. The THDAB cation can readily interact with the teichoic acids in the cell wall and subsequently disrupt the underlying plasma membrane.[3]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides (LPS), presents an additional barrier.[3] However, the potent surfactant nature of THDAB can still facilitate its passage and subsequent disruption of both the outer and inner membranes.

Spectrum of Activity

Long-chain QACs are known to be effective against a broad range of microbes:

-

Bacteria: Effective against both Gram-positive and Gram-negative bacteria.[6]

-

Fungi and Yeasts: The fungal cell membrane is also a target for disruption by QACs.[1][6]

-

Enveloped Viruses: QACs can disrupt the lipid envelope of viruses like SARS-CoV-2, inactivating them.[1]

It is important to note that QACs are generally not effective against non-enveloped viruses and bacterial endospores, which lack an accessible lipid membrane to target.[1]

Experimental Protocols for Assessing Antimicrobial Activity

To quantitatively assess the antimicrobial efficacy of THDAB, the following standardized methods are recommended.

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. After incubation, the presence or absence of visible growth (turbidity) is determined.[9]

Detailed Protocol (Broth Microdilution):

-

Preparation of THDAB Stock Solution: Accurately weigh THDAB and dissolve it in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent itself does not inhibit microbial growth at the concentrations used.[9]

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Plate Setup:

-

Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the THDAB stock solution (at twice the highest desired final concentration) to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.

-

This creates a plate with decreasing concentrations of THDAB.

-

-

Inoculation: Prepare a final inoculum by diluting the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to each well (except the sterility control).[8][9]

-

Controls:

-

Growth Control: Wells containing MHB and inoculum, but no THDAB.

-

Sterility Control: Wells containing MHB only.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[9]

-

Interpretation: The MIC is the lowest concentration of THDAB at which no visible turbidity is observed.[8]

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Cytotoxic Effects of THDAB

The very mechanism that makes QACs effective antimicrobials—membrane disruption—also underlies their cytotoxicity towards mammalian cells.[10] The interaction with the plasma membrane and mitochondrial membranes can lead to cell death.

Mechanism of Cytotoxicity

Long-chain cationic surfactants are known to be cytotoxic.[11] The cytotoxicity of THDAB can be attributed to several mechanisms:

-

Plasma Membrane Damage: Similar to its effect on bacteria, THDAB can disrupt the plasma membrane of eukaryotic cells, leading to the release of intracellular components. This is a primary mechanism of necrosis.[12]

-

Mitochondrial Dysfunction: The mitochondrial membrane is also a target. Disruption of this membrane can dissipate the mitochondrial membrane potential, uncouple oxidative phosphorylation, and trigger the release of pro-apoptotic factors, leading to apoptosis.[13]

Studies on related compounds like tetraoctylammonium bromide have shown high toxicity to human cell lines, causing nearly 100% cell death at certain concentrations.[10][11]

Experimental Protocols for Assessing Cytotoxicity

Evaluating the cytotoxic potential of THDAB is crucial for any application involving contact with human tissues.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13][15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or A549 lung cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]

-

Compound Treatment: Prepare serial dilutions of THDAB in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of THDAB. Include untreated cells as a negative control (100% viability) and a vehicle control if a solvent is used.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15][16] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background noise.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of THDAB concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[17]

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular medium upon loss of plasma membrane integrity, a hallmark of necrosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[12][17]

Detailed Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for maximum LDH release (by treating cells with a lysis buffer) and spontaneous LDH release (untreated cells).[17]

-